N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-5-10(2)20-15(23)8-22-9-19-16-11-6-13(25-3)14(26-4)7-12(11)21-17(16)18(22)24/h6-7,9-10,21H,5,8H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRMVWBWEGBNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=NC2=C(C1=O)NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₈H₂₂N₄O₄
- Molecular Weight : 358.4 g/mol
- CAS Number : 1207016-72-5
The compound features a pyrimido-indole structure, which is characteristic of many biologically active molecules.
This compound exhibits a range of biological activities primarily through its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, leading to alterations in intracellular signaling pathways. Such modulation can affect cellular responses such as proliferation and apoptosis .
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell growth and survival .
- Antimicrobial Activity : Similar compounds have shown promise against various microbial strains, indicating that this compound may also possess antimicrobial properties .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and provided insights into the potential activities of this compound:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds with a similar structure to N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide exhibit anticancer properties. The pyrimidine and indole moieties are known to interact with various biological targets involved in cancer progression. For instance, molecular docking studies suggest that such compounds can inhibit key enzymes related to tumor growth and metastasis.
2. Antimicrobial Properties
Research has shown that derivatives of pyrimidine compounds possess antimicrobial activity against various pathogens. The unique structure of this compound may enhance its efficacy against bacterial and fungal strains, making it a candidate for further investigation in the development of new antibiotics.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. In vitro assays have demonstrated its potential to inhibit inflammatory mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
Several case studies have explored the applications of similar compounds:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related pyrimidine derivative inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of pyrimidine derivatives against antibiotic-resistant strains of bacteria. Results indicated significant inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrimido[5,4-b]indole Derivatives with Different N-Substituents
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105)
- Substituents : Cyclohexyl group on the acetamide nitrogen.
- Activity : Acts as a TLR4 ligand with adjuvant properties in vaccines. The cyclohexyl group contributes to hydrophobic interactions but reduces solubility compared to the sec-butyl analog .
- Synthesis : Uses HATU-mediated coupling of cyclobutylamine to the pyrimidoindole core (73.5% yield) .
N-(tert-Butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32)
Methoxy-Substituted Analogs
- N-(4-Fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Activity and Structure–Activity Relationship (SAR)
SAR Insights:
- Alkyl Chain Length : Shorter chains (e.g., sec-butyl) optimize TLR4 binding by balancing hydrophobicity and steric effects, whereas longer chains (e.g., dodecyl in Compound 50) disrupt activity .
- Methoxy Groups: 7,8-Dimethoxy substitution in the target compound likely enhances hydrogen bonding and solubility compared to non-substituted analogs .
- Heterocyclic Cores: Triazinoindole derivatives (e.g., Compound 7) show divergent activity (kinase inhibition vs. TLR4 modulation), highlighting core-dependent target specificity .
Key Observations:
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reagent conditions for preparing N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide?
- Answer : The synthesis involves three primary stages:
Core formation : Construct the pyrimido[5,4-b]indole core via cyclization of indole derivatives (e.g., 5-methoxyindole) with pyrimidinone precursors under acidic or basic conditions (e.g., HCl or NaOH) .
Substituent introduction : Methoxy groups at positions 7 and 8 are introduced via alkylation using dimethyl sulfate or methyl iodide under reflux conditions (60–80°C, 12–24 hrs) .
Acetamide coupling : React the core intermediate with sec-butylamine via amide bond formation using coupling agents like EDCl/HOBt in DMF .
- Key variables : Solvent choice (DMF for solubility), temperature control (±2°C), and stoichiometric ratios (1.2:1 excess of sec-butylamine) .
Q. How is the molecular structure of this compound validated post-synthesis?
- Answer : Multi-modal characterization is required:
- 1H/13C NMR : Assign protons and carbons to confirm substituent positions (e.g., methoxy groups at 7,8-positions show distinct δ 3.8–4.0 ppm) .
- X-ray crystallography : Resolve stereochemistry of the pyrimidoindole core and sec-butyl chain conformation (if crystalline) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (calculated for C₂₃H₂₈N₄O₅: 464.47 g/mol) with <2 ppm error .
Advanced Research Questions
Q. What strategies address low yields during the cyclization step of the pyrimidoindole core?
- Answer : Yield optimization requires:
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent polarity adjustment : Switch from DMF to THF or toluene to reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) while maintaining 80–85°C .
- Data-driven approach : Use computational reaction path modeling (e.g., DFT calculations) to identify energy barriers and transition states .
Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?
- Answer : Prioritize modifications based on:
Pyrimidoindole core : Replace 4-oxo with thiooxo to modulate kinase inhibition .
Sec-butyl chain : Test branched vs. linear alkyl groups to improve membrane permeability (logP optimization) .
Methoxy groups : Replace with halogen (e.g., Cl) or trifluoromethyl for increased metabolic stability .
- Validation : Assay cytotoxicity (MTT assay), target binding (SPR), and pharmacokinetics (Caco-2 permeability) .
Q. How to resolve contradictions in NMR and mass spectrometry data?
- Answer : Contradictions often arise from:
- Impurity interference : Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
- Tautomerism : Use deuterated DMSO to stabilize enol-keto tautomers and re-analyze .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous signals .
Q. What computational methods predict solubility and bioavailability?
- Answer :
- Solubility prediction : Use Abraham solvation parameters or COSMO-RS models with experimental logS data .
- Bioavailability : Apply QSPR models (e.g., SwissADME) to estimate logP, PSA, and Rule of Five compliance .
- MD simulations : Simulate membrane permeation using GROMACS with lipid bilayer models .
Q. How to design analogs for selective kinase inhibition?
- Answer :
- Docking studies : Target ATP-binding pockets (e.g., EGFR, CDK2) using AutoDock Vina with PyRx .
- Pharmacophore mapping : Align 4-oxo and methoxy groups with key kinase hinge region residues .
- Selectivity screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
